3-Benzylideneamino-4-phenylthiazoline-2-thione
Overview
Description
3-Benzylideneamino-4-phenylthiazoline-2-thione is a heterocyclic compound that belongs to the thiazoline family It is characterized by a thiazoline ring fused with a benzylideneamino and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylideneamino-4-phenylthiazoline-2-thione typically involves the condensation of benzaldehyde with thiosemicarbazide, followed by cyclization with α-bromoacetophenone. The reaction is usually carried out in an ethanol solvent under reflux conditions .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can yield the corresponding thiazolidine derivative.
Substitution: It can participate in nucleophilic substitution reactions, where the thiazoline ring is substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Benzylideneamino-4-phenylthiazoline-2-thione involves its interaction with various molecular targets:
Antioxidant Activity: The compound can scavenge free radicals, thereby reducing oxidative stress in biological systems.
Antibacterial Activity: It disrupts bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Benzylideneaminophenylthiazole analogues: These compounds share a similar structure but differ in the substitution pattern on the thiazoline ring.
Thiazolidine derivatives: These are reduced forms of thiazoline compounds and exhibit different chemical properties.
Uniqueness: 3-Benzylideneamino-4-phenylthiazoline-2-thione stands out due to its unique combination of benzylideneamino and phenyl groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
3-[(E)-benzylideneamino]-4-phenyl-1,3-thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2S2/c19-16-18(17-11-13-7-3-1-4-8-13)15(12-20-16)14-9-5-2-6-10-14/h1-12H/b17-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIAGXFVBJBNHOR-GZTJUZNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=NN2C(=CSC2=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N2C(=CSC2=S)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22454-80-4 | |
Record name | Fentiazon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022454804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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